molecular formula C25H16N2O3 B2370844 (E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile CAS No. 860650-54-0

(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile

Cat. No.: B2370844
CAS No.: 860650-54-0
M. Wt: 392.414
InChI Key: HWWDICZMATUALW-ODLFYWEKSA-N
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Description

(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile is a useful research compound. Its molecular formula is C25H16N2O3 and its molecular weight is 392.414. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Wittig Reaction in Angular Benzindole Series : The compound shows relevance in the Wittig reaction involving 3-formyl-1H-benzo[g]- and 1-formyl-3H-benzo[e] indoles. This reaction leads to the formation of specific isomers, highlighting its utility in stereochemical investigations in organic chemistry (Grekova et al., 1980).

  • Supramolecular Structures : Studies have demonstrated its involvement in forming supramolecular structures, such as hydrogen-bonded tetramers with unique motifs. This has implications in understanding molecular interactions and designing new molecular architectures (Low et al., 2002).

  • Synthesis of Novel Derivatives : Research indicates its use in synthesizing novel derivatives, like triazolylindole derivatives, which have potential applications in various fields including materials science and pharmacology (Singh & Vedi, 2014).

  • Catalytic Properties : The compound's derivatives have been explored for their catalytic properties, particularly in the field of organic synthesis. This includes reactions such as the formation of substituted 2-cyclopentenones, showcasing its potential as a catalyst or a reactant in organic chemistry (Šafár̆ et al., 1993).

  • Photochromic Properties : Research into derivatives of this compound has uncovered photochromic properties, which are significant in the development of light-sensitive materials. This can have applications in areas like smart coatings and information storage technologies (Balenko et al., 2010).

  • Electrochemical Applications : Studies show potential in electrochemical applications, particularly as an organic anode catalyst for glucose electrooxidation. This demonstrates its potential in energy-related applications, such as fuel cells (Hamad et al., 2021).

  • Synthesis of Chalcone Derivatives : The compound has been used in the synthesis of chalcone derivatives, which are known for their diverse biological activities. This indicates its potential utility in the development of new pharmaceutical compounds (Rehman et al., 2022).

  • Photolysis Studies : In photolysis studies, derivatives of this compound have demonstrated the ability to undergo light-triggered CO2 elimination and O2 absorption, mimicking a form of artificial breathing. This could have implications in developing new photoreactive materials (Lin & Abe, 2021).

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3/c26-13-19(18-7-10-24-25(12-18)30-16-29-24)11-17-5-8-21(9-6-17)27-14-20(15-28)22-3-1-2-4-23(22)27/h1-12,14-15H,16H2/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWDICZMATUALW-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C=O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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